4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
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Overview
Description
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a complex organic compound with a molecular formula of C11H15BrN2O. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The unique structure of this compound, featuring a bromine atom, an ethyl group, and a bicyclic oxabicyclohexane moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole typically involves the reaction of 4-bromopyrazole with ethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole include:
Uniqueness
The uniqueness of this compound lies in its bicyclic oxabicyclohexane moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives . This structural feature makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-(3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14-10(8(12)6-13-14)11-5-7(2)4-9(11)15-11/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
AUWULYFMDDRULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C23CC(CC2O3)C |
Origin of Product |
United States |
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